molecular formula C4H2N2O5 B3236377 5-Nitroisoxazole-3-carboxylic acid CAS No. 1368191-38-1

5-Nitroisoxazole-3-carboxylic acid

Cat. No. B3236377
CAS RN: 1368191-38-1
M. Wt: 158.07 g/mol
InChI Key: KHXVRVDRXAAQFA-UHFFFAOYSA-N
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Description

5-Nitroisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2N2O5 . It has an average mass of 158.069 Da and a monoisotopic mass of 157.996368 Da .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-Nitroisoxazole-3-carboxylic acid, has been a topic of interest in recent years . The main synthetic routes to isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . An efficient protocol for the functionalization of the isoxazole ring via the reactions of aromatic nucleophilic substitution of the nitro group with various nucleophiles has also been developed .


Molecular Structure Analysis

The molecular structure of 5-Nitroisoxazole-3-carboxylic acid can be analyzed using 3D-QSAR molecular modeling . This approach has been applied to a series of isoxazole derivatives, providing insights into the structural requirements for their activity .


Chemical Reactions Analysis

5-Nitroisoxazoles, including 5-Nitroisoxazole-3-carboxylic acid, have been used in SNAr reactions . These reactions allow access to polysubstituted isoxazole derivatives .

Safety and Hazards

While specific safety data for 5-Nitroisoxazole-3-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions in the research of isoxazole derivatives, including 5-Nitroisoxazole-3-carboxylic acid, involve the development of new synthetic strategies , the exploration of their biological activities , and the design of novel functionalized bis(isoxazoles) as promising allosteric modulators of AMPA receptors .

properties

IUPAC Name

5-nitro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVRVDRXAAQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858636
Record name 5-Nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisoxazole-3-carboxylic acid

CAS RN

1368191-38-1
Record name 5-Nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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